molecular formula C8H8BrFO2 B8027001 1-Bromo-2-fluoro-3-(methoxymethoxy)benzene

1-Bromo-2-fluoro-3-(methoxymethoxy)benzene

Cat. No.: B8027001
M. Wt: 235.05 g/mol
InChI Key: SXEMORNYBLWPCA-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-3-(methoxymethoxy)benzene (CAS: 1628750-87-7) is a halogenated aromatic compound featuring a bromine atom at position 1, a fluorine atom at position 2, and a methoxymethoxy (-OCH2OCH3) group at position 3 on the benzene ring. This compound is characterized by its unique substitution pattern, which imparts distinct electronic and steric properties critical for applications in organic synthesis, particularly as a building block in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) .

The methoxymethoxy group enhances solubility in polar aprotic solvents, while the bromine and fluorine atoms provide reactive sites for nucleophilic or electrophilic substitutions. Synthetically, it is prepared via methoxymethylation of precursor bromo-fluoro-phenol derivatives using methoxymethyl chloride (MOMCl) under basic conditions, followed by purification via silica gel chromatography . Commercial samples are available at 95% purity, as noted in supplier catalogs .

Properties

IUPAC Name

1-bromo-2-fluoro-3-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2/c1-11-5-12-7-4-2-3-6(9)8(7)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEMORNYBLWPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C(=CC=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Bromo-2-fluoro-3-(methoxymethoxy)benzene typically involves multi-step organic reactions. One common method is the bromination of 2-fluoro-3-(methoxymethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the substitution reaction .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Bromo-2-fluoro-3-(methoxymethoxy)benzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Bromo-2-fluoro-3-(methoxymethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology and Medicine: The compound can be used in the development of pharmaceuticals and agrochemicals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-3-(methoxymethoxy)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In coupling reactions, the palladium-catalyzed cross-coupling involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Key Findings :

  • The ortho -substituted fluorine in this compound increases electrophilicity at the bromine site compared to para -substituted analogs, making it more reactive in palladium-catalyzed couplings .
  • Meta -substituted methoxymethoxy groups (as in 4-bromo-2-fluoro-1-(methoxymethoxy)benzene) hinder access to reactive sites, lowering yields in sterically demanding reactions .

Structural Analogs with Alternate Substituents

Chloro vs. Fluoro Derivatives

  • 1-Bromo-3-chloro-2-methoxybenzene (CAS: 183802-98-4):
    • Replacing fluorine with chlorine increases molecular weight (241.47 g/mol vs. 235.02 g/mol) and lipophilicity (logP: 2.8 vs. 2.1).
    • Chlorine’s stronger electron-withdrawing effect accelerates nucleophilic aromatic substitution (SNAr) but reduces stability under basic conditions .

Nitro-Substituted Derivatives

  • 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene (CAS: 1224629-07-5):
    • The nitro group at position 4 drastically increases reactivity in reduction and amination reactions.
    • However, it introduces higher toxicity and instability, requiring stringent handling protocols .

Trifluoromethoxy Derivatives

  • 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene (CAS: EN300-217099):
    • The trifluoromethoxy group (-OCF3) enhances thermal stability and resistance to hydrolysis compared to methoxymethoxy.
    • Applications: Preferred in agrochemical intermediates due to prolonged environmental persistence .

Biological Activity

1-Bromo-2-fluoro-3-(methoxymethoxy)benzene is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of the compound's significance in research and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H12BrF O3
  • Molecular Weight : 263.1 g/mol
  • IUPAC Name : this compound

This compound features a bromine atom and a fluorine atom attached to a benzene ring, along with a methoxymethoxy substituent. The presence of these halogen and methoxy groups significantly influences its reactivity and biological activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values have been assessed against pathogens such as Staphylococcus aureus and Escherichia coli.

PathogenMIC (µg/mL)
Staphylococcus aureus4–8
Escherichia coli8–16

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). The IC50 values are summarized below:

Cell LineIC50 (µM)
MDA-MB-23110.5
A54915.2

These results indicate that this compound may inhibit cell proliferation effectively, making it a candidate for further investigation in cancer therapeutics.

The mechanism of action of this compound is believed to involve several pathways:

  • Receptor Binding : The halogen atoms may enhance binding affinity to specific receptors or enzymes involved in cellular signaling pathways.
  • Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
  • Cell Cycle Arrest : Studies suggest that it may interfere with cell cycle progression, particularly at the G2/M checkpoint.

Study on Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their antimicrobial efficacy. The study concluded that modifications to the methoxy group significantly affected the antimicrobial potency, with certain derivatives exhibiting MIC values lower than standard antibiotics used in clinical settings .

Study on Anticancer Activity

Another study focused on the anticancer properties of the compound, revealing that it effectively inhibited tumor growth in xenograft models. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent .

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